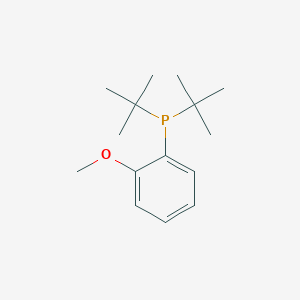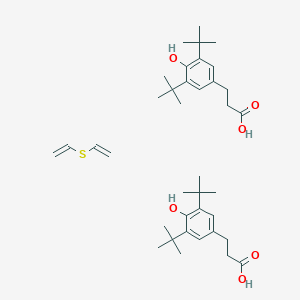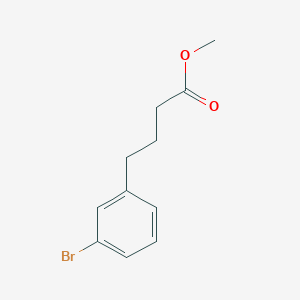
(5-(4-Butylphenyl)thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-(4-Butylphenyl)thiophen-2-yl)methanol” is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a butyl-substituted phenyl group attached to the thiophene ring, with a methanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution with Butylphenyl Group:
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
“(5-(4-Butylphenyl)thiophen-2-yl)methanol” can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiophene alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, “(5-(4-Butylphenyl)thiophen-2-yl)methanol” can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activity, such as its effects on cellular processes or its interactions with biological macromolecules.
Medicine
Potential medical applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.
Industry
In industry, this compound could be used in the production of materials, such as polymers or coatings, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The pathways involved would vary based on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
(5-Phenylthiophen-2-yl)methanol: Similar structure but lacks the butyl group.
(5-(4-Methylphenyl)thiophen-2-yl)methanol: Similar structure with a methyl group instead of a butyl group.
(5-(4-Ethylphenyl)thiophen-2-yl)methanol: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
The presence of the butyl group in “(5-(4-Butylphenyl)thiophen-2-yl)methanol” may confer unique chemical and physical properties, such as increased hydrophobicity or altered reactivity, compared to its analogs.
Properties
Molecular Formula |
C15H18OS |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
[5-(4-butylphenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C15H18OS/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(11-16)17-15/h5-10,16H,2-4,11H2,1H3 |
InChI Key |
DVKNAFSLUXPGIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(S2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8550901.png)
![2-Ethylbenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8550918.png)
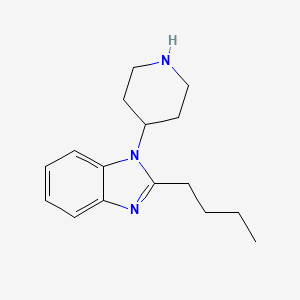
![2-Chloro-1-[4-(4-chloro-2-fluoro-5-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B8550930.png)
![Spiro[4.5]deca-6,9-dien-8-one](/img/structure/B8550942.png)
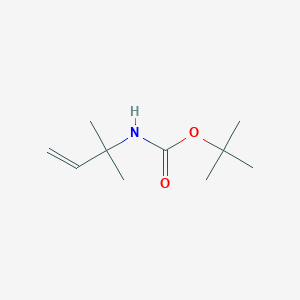
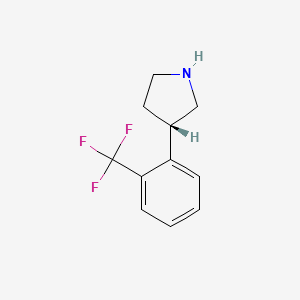
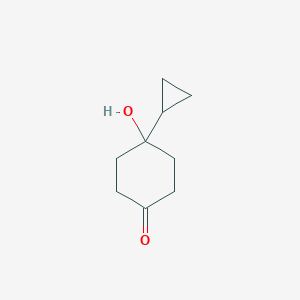
![2-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B8550961.png)
